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Introduction Drisapersen (PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate RNA

antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA.[1]

[2][3] This mechanism aims to restore the reading frame and produce a shortened, yet

functional dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have

amenable mutations.[1] Accurate quantification of Drisapersen in tissue samples, particularly

muscle biopsies, is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies,

helping to establish the relationship between drug exposure, target engagement (exon

skipping), and therapeutic efficacy. This document outlines the primary methodologies for

measuring Drisapersen concentration in tissues: Liquid Chromatography-Mass Spectrometry

(LC-MS/MS) and Hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific analytical technique for quantifying

oligonucleotides in complex biological matrices like tissue.[4][5] The method combines the

separation capabilities of liquid chromatography with the sensitive and selective detection of

mass spectrometry, allowing for precise measurement of the parent drug and its metabolites.[6]

Principle The process involves homogenizing the tissue, extracting the oligonucleotide from

interfering substances such as proteins and lipids, separating it from other components via

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13920748?utm_src=pdf-interest
https://www.benchchem.com/product/b13920748?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5010191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4145871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5675502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5010191/
https://www.benchchem.com/product/b13920748?utm_src=pdf-body
https://www.benchchem.com/product/b13920748?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.4155/bio.11.100
https://www.mdpi.com/1420-3049/27/12/3662
https://www.chromatographytoday.com/article/bioanalytical/40/phenomenex-inc/preparation-and-lcms-analysis-of-oligonucleotide-therapeutics-from-biological-matrices/983/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


liquid chromatography, and finally, detecting and quantifying it using tandem mass

spectrometry.[4][7][8]

Experimental Workflow: LC-MS/MS
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Caption: Workflow for Drisapersen quantification in tissue via LC-MS/MS.

Detailed Protocol: LC-MS/MS
1. Tissue Homogenization a. Weigh a known mass of frozen tissue (e.g., 10-50 mg). b. Add

Lysis-Loading buffer (e.g., chaotrope/detergent buffer) at a specified ratio (e.g., 1:10 w/v).[6][9]

Bead homogenizers are recommended for efficient lysis of tissue samples.[9] c. Homogenize

the sample until no visible tissue fragments remain. Keep samples on ice to prevent

degradation.

2. Protein Digestion (Optional but Recommended) a. For tissues with high protein content, add

Proteinase K to the homogenate. b. Incubate at an optimized temperature (e.g., 55°C) for a set

duration to digest proteins that may interfere with extraction.[8]

3. Oligonucleotide Extraction (Choose one)

a. Solid Phase Extraction (SPE) - Recommended i. Principle: Uses a mixed-mode or weak

anion exchange (WAX) sorbent to selectively bind the negatively charged oligonucleotide

backbone while allowing salts, lipids, and other contaminants to be washed away.[6][7] ii.

Conditioning: Condition the SPE cartridge (e.g., Clarity® OTX™) with methanol, followed by an

equilibration buffer. For tissue samples, adding 0.5% Triton X-100 to the equilibration buffer is

advised.[9] iii. Loading: Load the tissue lysate/homogenate onto the conditioned SPE cartridge.

iv. Washing: Wash the cartridge with equilibration buffer to remove unbound contaminants,

followed by a wash with a higher organic content buffer (e.g., 10 mM Phosphate pH 5.5/ 50%

acetonitrile) to remove proteins and lipids.[6] v. Elution: Elute Drisapersen using a high pH,

high organic content buffer (e.g., 100 mM ammonium bicarbonate pH 8.0/ 40% acetonitrile).[6]

b. Liquid-Liquid Extraction (LLE) i. Principle: A modified LLE technique can be used to partition

the oligonucleotide into an aqueous phase, away from lipids and proteins. ii. Procedure: While

specific protocols for Drisapersen are proprietary, a general approach involves using ion-

pairing agents (e.g., long-chain amines) and a mixture of immiscible organic and aqueous

solvents to achieve separation.[4] This method has demonstrated high recovery for other

antisense oligonucleotides.[4]

4. Sample Concentration a. Dry the eluted sample completely using a vacuum concentrator

(e.g., SpeedVac) or by lyophilization.[6][9] b. Reconstitute the dried pellet in a known, small

volume of LC-MS grade water or initial mobile phase for analysis.[6]
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5. LC-MS/MS Analysis a. Liquid Chromatography: i. Column: Use a column suitable for

oligonucleotide analysis, such as an Onyx C18 monolithic or an oligonucleotide BEH C18

column.[4] ii. Mobile Phase: Employ an ion-pairing mobile phase system, for example, Mobile

Phase A: 8 mM triethylamine/ 200 mM hexafluoroisopropanol (HFIP) in water, and Mobile

Phase B: Acetonitrile. iii. Gradient: Run a suitable gradient to ensure separation of

Drisapersen from any remaining matrix components. b. Mass Spectrometry: i. Ionization: Use

Electrospray Ionization (ESI) in negative ion mode. ii. Detection: Set up Multiple Reaction

Monitoring (MRM) using at least three specific precursor-to-product ion transitions for

Drisapersen to ensure specificity and accurate quantification.[4]

Method 2: Hybridization-Ligation Based ELISA
This method offers a sensitive alternative to LC-MS/MS and can be adapted for higher

throughput. It relies on the specific hybridization of complementary DNA probes to the

Drisapersen sequence.[10][11]

Principle A sandwich hybridization assay is employed where Drisapersen is captured by a

biotinylated probe anchored to a streptavidin-coated plate. A second, digoxigenin-labeled probe

hybridizes to an adjacent sequence on the Drisapersen molecule. An anti-digoxigenin antibody

conjugated to an enzyme (e.g., HRP) binds to the complex, and subsequent addition of a

substrate produces a quantifiable colorimetric or chemiluminescent signal.

Experimental Workflow: Hybridization ELISA
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Caption: Workflow for Drisapersen quantification via hybridization ELISA.

Detailed Protocol: Hybridization-based ELISA
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1. Tissue Lysate Preparation a. Homogenize a known weight of tissue in Phosphate-Buffered

Saline (PBS) (e.g., 60 mg/mL).[10] b. Create a calibration curve by spiking known

concentrations of Drisapersen into a blank tissue matrix (pooled homogenate from untreated

control tissue).[10] c. Prepare sample dilutions in the blank tissue matrix to match the

calibration curve range.[10]

2. Plate Preparation a. Coat a 96-well plate with NeutrAvidin or streptavidin and incubate

overnight. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). c. Add a

biotinylated capture probe complementary to one end of the Drisapersen sequence to each

well and incubate to allow binding to the plate. d. Wash away the unbound capture probe. e.

Block the plate with a suitable blocking buffer to prevent non-specific binding.

3. Hybridization and Detection a. Add the prepared tissue samples and standards to the wells

and incubate to allow Drisapersen to hybridize with the capture probe. b. Wash the plate

thoroughly. c. Add a digoxigenin (DIG)-labeled detection probe complementary to the other end

of the Drisapersen sequence and incubate. d. Wash the plate to remove the unbound

detection probe. e. Add an anti-DIG antibody conjugated to Horseradish Peroxidase (HRP) and

incubate. f. Wash the plate thoroughly. g. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

and incubate until color develops. h. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

4. Data Analysis a. Read the absorbance at 450 nm using a microplate reader. b. Generate a

standard curve by plotting the absorbance versus the known Drisapersen concentrations. c.

Determine the concentration of Drisapersen in the tissue samples by interpolating their

absorbance values from the standard curve.

Quantitative Data Summary
The following table summarizes reported concentrations of Drisapersen in human muscle

tissue from clinical studies.
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Analytical
Method

Tissue Type
Subject
Population

Dosing
Regimen

Measured
Concentrati
on (µg/g
tissue)

Reference

Not Specified

Tibialis

Anterior

Muscle

DMD Patients 6 mg/kg/week

> 10 µg/g

(average at

week 24 and

68/72)

[1]

Not Specified
Muscle

Tissue
DMD Patients

3 mg/kg/week

(for 12

weeks)

2.1 µg/g [12]

Not Specified
Muscle

Tissue
DMD Patients

6 mg/kg/week

(for 12

weeks)

5.0 µg/g [12]

Method Performance Data

Method
Component

Performance Metric Value Reference

SPE (Clarity® OTX™) Extraction Recovery > 80% [7][9]

LLE (modified) Extraction Recovery 92 ± 5% [4]

Hybridization ELISA
Lower Limit of

Quantification (LLOQ)
~5 pM (for PMOs) [11]

Conclusion

Both LC-MS/MS and hybridization-based ELISA are viable methods for the quantification of

Drisapersen in tissue samples. LC-MS/MS offers high specificity and the ability to

simultaneously measure metabolites, making it a gold standard for regulatory submissions.

Hybridization ELISA provides a sensitive and potentially higher-throughput alternative suitable

for screening and preclinical studies. The choice of method depends on the specific

requirements of the study, including required sensitivity, throughput, and the need for
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metabolite identification. In all cases, a robust and reproducible tissue homogenization and

extraction procedure is paramount to achieving accurate and reliable results.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b13920748#techniques-for-measuring-drisapersen-
concentration-in-tissue-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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